Rudmollin
Description
Botanical Sources and Species Identification
The primary botanical source of Rudmollin is Rudbeckia mollis, commonly known as Softhair Coneflower. iucr.orgusf.edu This plant is a member of the Asteraceae family, a family well-known for producing sesquiterpene lactones. wikipedia.orgusf.edu
Rudbeckia mollis is characterized as an annual, biennial, or perennial plant that can grow up to 100 cm in height. efloras.org It features oblong to oblong-lanceolate leaves and is distinguished by its softly pilose to woolly stems and leaves. efloras.org The plant typically bears flower heads singly or in loose, corymbiform arrays. efloras.org It is native to the southeastern United States, found in dry, sandy soils in states such as Alabama, Florida, Georgia, and South Carolina. efloras.org
Table 1: Botanical Classification of this compound Source
| Taxonomic Rank | Name |
| Kingdom | Plantae |
| Order | Asterales |
| Family | Asteraceae |
| Genus | Rudbeckia |
| Species | Rudbeckia mollis Elliott |
Isolation Methodologies from Natural Matrices
The isolation of this compound from its natural source, Rudbeckia mollis, involves standard phytochemical extraction and separation techniques. The general process begins with the collection of the plant material, which is then dried and ground to a fine powder.
An organic solvent, such as methanol, is used to extract the chemical constituents from the powdered plant material. mdpi.com This is typically performed at room temperature over several hours with stirring. mdpi.com The resulting crude extract contains a complex mixture of compounds. To isolate this compound and other sesquiterpenoids, the crude extract is subjected to various chromatographic techniques. These methods separate the compounds based on their physical and chemical properties, such as polarity and size. The final purification and structural elucidation of this compound are accomplished using spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. iucr.org
Co-occurrence with Related Sesquiterpenoids
Phytochemical investigations of Rudbeckia mollis have revealed that this compound does not occur in isolation. It is found alongside a variety of structurally related sesquiterpenoid lactones of the ambrosanolide-type pseudoguaianolide (B12085752) class. iucr.org The co-occurrence of these compounds is common in plants of the Asteraceae family. mdpi.com
Key sesquiterpenoids that have been isolated from Rudbeckia mollis along with this compound include 15-acetoxythis compound, this compound diacetate, and dihydrothis compound. iucr.org The presence of these related compounds suggests a common biosynthetic pathway within the plant.
Table 2: Sesquiterpenoids Co-occurring with this compound in Rudbeckia mollis
| Compound Name | Chemical Classification | Reference |
| 15-acetoxythis compound | Ambrosanolide-type pseudoguaianolide | iucr.org |
| This compound diacetate | Ambrosanolide-type pseudoguaianolide | iucr.org |
| Dihydrothis compound | Ambrosanolide-type pseudoguaianolide | iucr.org |
| Rudbeckin A | Pseudoguaianolide-type sesquiterpene lactone | mdpi.com |
| Rudbeckolide | Pseudoguaianolide-type sesquiterpene lactone | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
76467-15-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,5S,5aS,8S,8aS,9aR)-8-hydroxy-8a-(hydroxymethyl)-5-methyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-5-12-10(9(2)14(18)19-12)6-15(7-16)11(8)3-4-13(15)17/h8,10-13,16-17H,2-7H2,1H3/t8-,10+,11-,12+,13-,15+/m0/s1 |
InChI Key |
MRKDDZNWFZRYRN-DGAUTFDNSA-N |
SMILES |
CC1CC2C(CC3(C1CCC3O)CO)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)CO)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)CO)C(=C)C(=O)O2 |
Appearance |
Solid powder |
Other CAS No. |
76467-15-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rudmollin; |
Origin of Product |
United States |
Mentioned Compounds
Chemical Synthesis and Methodological Advancements
Total Synthesis Approaches to Rudmollin
Early efforts towards the synthesis of this compound laid the groundwork for subsequent, more refined methodologies. These pioneering strategies often involved multi-step linear sequences to construct the core ring system and introduce the necessary functional groups and stereochemistry. The challenge lay in efficiently assembling the complex framework while controlling stereochemical outcomes.
Pioneering Synthetic Strategies
Pioneering work in the total synthesis of this compound, such as that reported by Wender and Fisher in 1986, focused on constructing the seven-membered ring system that is central to the this compound structure. Their approach utilized an arene-olefin cycloaddition strategy as a key step to build this core. publish.csiro.auresearchgate.netpublish.csiro.aunih.govacs.orgresearchgate.net This early synthesis demonstrated the feasibility of accessing the this compound skeleton, albeit often requiring a significant number of steps. publish.csiro.aunih.govacs.orgresearchgate.net
Photochemical Cycloaddition Methodologies
Photochemical cycloaddition reactions have proven to be powerful tools in the synthesis of complex molecules like this compound, allowing for the rapid construction of cyclic systems and the introduction of multiple stereocenters in a single step. nih.govacs.orgtum.dersc.org These reactions utilize light to promote the formation of new carbon-carbon bonds, often leading to strained or unusual ring systems that would be difficult to access through thermal methods. nih.govacs.org
Arene-Olefin Meta-Photocycloaddition Strategies
The arene-olefin meta-photocycloaddition reaction has been a particularly effective strategy in this compound synthesis. This reaction involves the cycloaddition of an alkene to the meta positions of an excited arene (aromatic ring), resulting in the formation of a tricyclo[3.3.0.0]octa-3-ene core structure. researchgate.netpublish.csiro.auresearchgate.net This bicyclic system contains a cyclopropane (B1198618) ring and can be further manipulated to generate the desired this compound scaffold. publish.csiro.auresearchgate.net The Wender group notably applied this methodology in their total synthesis of this compound, demonstrating its utility in constructing the trans-fused perhydroazulene core. publish.csiro.auresearchgate.netpublish.csiro.aunih.govacs.orgresearchgate.net The mechanism of the meta photocycloaddition typically involves a singlet excited state of the aromatic compound and can lead to different products depending on the regioselectivity of the addition and subsequent cyclopropane formation. publish.csiro.auresearchgate.net
The meta photocycloaddition of a substrate (e.g., compound 23 in Scheme 8 of Source publish.csiro.au) yields a mixture of meta adducts (e.g., compounds 24 and 25). publish.csiro.au Subsequent cleavage of specific sigma bonds within the cyclopropane ring of these adducts, often under electrophilic activation, allows for the rearrangement to the desired polycyclic framework. publish.csiro.auresearchgate.net This strategy efficiently generates molecular complexity from relatively simple starting materials. publish.csiro.auresearchgate.net
Intramolecular [2+2] Photocycloadditions in Complex Scaffold Construction
Intramolecular [2+2] photocycloaddition reactions, which involve the light-induced joining of two alkene units within the same molecule to form a four-membered cyclobutane (B1203170) ring, have also been explored in the context of constructing complex molecular scaffolds relevant to this compound. publish.csiro.aunih.govtum.dersc.orgnih.gov While the meta-photocycloaddition directly generates a seven-membered ring precursor, intramolecular [2+2] cycloadditions can be used to build intricate polycyclic systems that can then be elaborated into the this compound structure. nih.govtum.denih.gov These reactions are particularly useful for creating strained ring systems and setting multiple contiguous stereocenters. nih.govtum.denih.gov The regioselectivity of intramolecular [2+2] photocycloadditions can be controlled by the tether connecting the two alkene moieties. nih.gov The resulting cyclobutane adducts can serve as versatile intermediates that undergo further transformations, such as fragmentation reactions, to yield the desired complex frameworks. nih.gov
Diradical-Mediated Synthetic Routes
Diradical intermediates, highly reactive species with two unpaired electrons, have been employed in the synthesis of complex molecules, including approaches related to the this compound scaffold. scispace.comucsb.eduucsb.eduucsb.edu These routes often involve the generation of transient diradicals that undergo rapid intramolecular cyclization or rearrangement reactions to form the desired ring systems.
Trimethylenemethane (TMM) Diradical Chemistry in this compound Synthesis
Trimethylenemethane (TMM) diradicals are a class of reactive intermediates that have been investigated for their utility in organic synthesis. ucsb.eduucsb.eduucsb.eduwikipedia.orgnih.gov TMM diradicals can be generated through various methods, such as the thermal or photochemical decomposition of cyclic azo compounds. ucsb.eduwikipedia.org In the context of this compound synthesis, approaches utilizing intramolecular atom transfer reactions of TMM diradicals have been explored. scispace.comucsb.eduucsb.edu These strategies involve generating a TMM diradical intermediate within a precursor molecule designed to facilitate an intramolecular reaction that leads to the formation of key rings and stereocenters of the this compound core. scispace.comucsb.eduucsb.eduucsb.edu The rapid interception of the transient TMM diradical by a built-in trapping agent is crucial for the success of these routes. ucsb.eduucsb.edu This chemistry allows for the construction of polycyclic frameworks relevant to natural products like this compound. ucsb.eduucsb.edu
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 40268 |
| Trimethylenemethane | 11790068 |
Interactive Data Table (Example based on general photocycloaddition data from sources)
Hypothetical Synthesis Methodologies Comparison
| Methodology | Key Intermediate | Advantages | Challenges | Reported Yield (Hypothetical Example) |
|---|---|---|---|---|
| Pioneering Strategies | Various linear intermediates | Demonstrated feasibility | Often lengthy, lower overall yields | ~5-10% (Overall) |
| Arene-Olefin Meta-Photocycloaddition | Tricyclo[3.3.0.0]octa-3-ene adduct | Rapid complexity generation, forms core skeleton efficiently | Regio- and stereoselectivity control can be challenging, requires specific photolysis conditions | ~30-60% (Key step) |
| Intramolecular [2+2] Photocycloaddition | Cyclobutane adducts | Builds complex polycycles, sets multiple stereocenters | Requires specific tether design, potential for multiple adducts | ~40-70% (Key step) |
| Trimethylenemethane (TMM) Diradical Chemistry | Transient TMM diradical | Novel approach to ring formation | Highly reactive intermediates, requires careful reaction design and trapping | ~20-50% (Key step) |
Atom Transfer-Cyclization Reactions
Atom transfer reactions, particularly those involving trimethylenemethane (TMM) diyls, have been explored as a strategy for constructing the core structure of this compound. Investigations into the intramolecular atom transfer reaction of TMM diyls have been directed toward the synthesis of this compound. This approach, pioneered by researchers such as Little and Billera, involves the generation of reactive TMM diyl intermediates that undergo intramolecular cyclization to form cyclic systems. The efficient assembly of functionalized perhydroazulene skeletons through this method has encouraged its extension towards the total synthesis of this compound.
Stereochemical Control in this compound Synthesis
Achieving precise stereochemical control is paramount in the synthesis of this compound due to its defined absolute and relative stereochemistry. A notable approach to the total synthesis of this compound, reported by the Wender group, utilized an arene-olefin cycloaddition strategy to construct the crucial trans-fused perhydroazulene core chem960.com. This method allows for the formation of complex cyclic systems with control over relative stereochemistry chem960.com. The stereochemical outcome in such cycloaddition reactions is influenced by factors including the reaction conditions and the nature of the substituents. Stereoselective synthesis is critical as the biological activity of natural products often resides in a specific stereoisomer.
Synthetic Routes to this compound Analogues and Derivatives
Beyond the total synthesis of this compound itself, research has also focused on developing synthetic routes to this compound analogues and derivatives nih.gov. The synthesis of analogues is often pursued to explore structure-activity relationships and potentially identify compounds with improved biological profiles. The Wender group, in their work on this compound synthesis, also indicated efforts towards developing new approaches for the synthesis of this compound analogues. These synthetic routes often build upon the methodologies established for the parent compound, adapting them to incorporate variations in the molecular structure nih.gov.
Development of Novel Synthetic Methodologies Applicable to this compound Chemotype
The synthesis of complex natural products like this compound has been a driving force in the development of novel synthetic methodologies chem960.com. Photochemical transformations, in particular, have proven to be powerful tools for rapidly accessing structurally and stereochemically diverse scaffolds that are often difficult to assemble using traditional thermal methods chem960.comnih.gov. The arene-olefin cycloaddition strategy employed in this compound synthesis exemplifies the utility of photochemical approaches in generating molecular complexity in a single step chem960.com. Intramolecular diyl trapping reactions, related to the TMM diyl chemistry explored for this compound, also represent a useful synthetic method for assembling cyclic systems found in natural products. These methodologies contribute significantly to the synthetic arsenal (B13267) available for constructing complex chemotypes similar to this compound chem960.com.
Structural Elucidation and Advanced Spectroscopic Characterization
Historical Methods in Rudmollin Structure Elucidation
Historically, the structure elucidation of natural products like this compound involved a combination of chemical transformations and spectroscopic methods available at the time. Early studies on compounds isolated from Rudbeckia species utilized techniques such as MS, IR, UV, and CD spectroscopy to gain initial insights into the molecular formula and the presence of key functional groups lsu.edu. Chemical methods, such as derivatization and degradation, were also employed to break down the molecule into smaller, identifiable fragments, providing clues about the connectivity of atoms within the this compound structure. These methods laid the groundwork for understanding the basic skeleton of this compound and its related compounds.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Derivatives
NMR spectroscopy has been a crucial tool in the detailed structural determination of this compound and its derivatives, providing information about the carbon-hydrogen framework and the arrangement of atoms in space lsu.edu. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used.
¹H NMR Analysis
¹H NMR spectroscopy provides valuable data on the types of protons present in the this compound molecule, their chemical environments, and their connectivity based on splitting patterns. Analysis of chemical shifts, integration, and coupling constants allows for the identification of different proton systems, such as methyl groups, methylene (B1212753) groups, olefinic protons, and protons adjacent to oxygen atoms or carbonyls. This information is essential for piecing together the various fragments of the molecule.
¹³C NMR Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of carbon signals are indicative of the hybridization state of the carbon atoms and the types of atoms to which they are bonded. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons. Analysis of ¹³C NMR data, often in conjunction with ¹H NMR and 2D NMR techniques (such as COSY, HSQC, and HMBC), allows for the complete assignment of carbon and proton signals and the confirmation of the molecular connectivity.
X-ray Crystallography for Absolute Stereochemistry Determination
Single crystal X-ray diffraction analysis has been instrumental in confirming the proposed structures of this compound and its derivatives, and crucially, in determining their absolute stereochemistry lsu.eduresearchgate.netresearchgate.net. This technique provides a three-dimensional picture of the molecule at the atomic level, allowing for the unambiguous assignment of the configuration at each stereogenic center researchgate.netnih.gov. For this compound and related pseudoguaianolides, X-ray crystallography of suitable crystals, such as this compound diacetate and 15-acetylthis compound, has been used to confirm their structures and establish their absolute configurations lsu.edu. This is particularly important for chiral molecules, as different enantiomers can exhibit significantly different biological activities researchgate.netsoton.ac.uk.
Other Spectroscopic Techniques in Structural Confirmation
Beyond NMR and X-ray crystallography, other spectroscopic methods contribute to the comprehensive structural characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and its fragments lsu.eduwikipedia.orgpressbooks.pub. By measuring the mass-to-charge ratio of ionized molecules and their fragments, MS provides information about the molecular formula and can help in identifying key structural subunits through fragmentation patterns wikipedia.orglcms.cznih.gov. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the compound researchgate.net. The mass spectrum of this compound shows characteristic ions that support its proposed structure kcl.ac.uk.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool in the structural elucidation of natural products, providing information about the vibrational modes of a molecule and identifying key functional groups. IR spectroscopy has been utilized in the characterization of organic and inorganic compounds, including natural products like terpenes and flavonoids researchgate.net. The technique is known for its speed, non-destructive nature, and minimal sample preparation requirements researchgate.netphotonics.com. While IR spectroscopy was employed in the structural determination of this compound and related compounds lsu.eduuni-regensburg.deuaiasi.ro, specific detailed IR absorption data for this compound were not available in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting chromophores – functional groups that absorb UV or visible light – and can provide insights into the presence of conjugated systems within a molecule msu.eduazooptics.com. UV-Vis spectroscopy is a standard method used in the structural elucidation of natural products acs.org. Although UV-Vis spectroscopy was part of the spectroscopic methods used to characterize Rudbeckia metabolites, including this compound and its derivatives lsu.edukcl.ac.uk, specific UV-Vis absorption maxima (λmax) and extinction coefficient data for this compound were not detailed in the provided search results.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, measuring the differential absorption of left and right circularly polarized light acs.orgbio-fount.comyoutube.com. CD spectroscopy is particularly useful for determining the absolute configuration and conformational properties of chiral natural products nih.gov. It is widely applied in the study of biomolecules, providing insights into secondary and tertiary structures acs.orgacs.orgbio-fount.com. CD spectroscopy was among the spectroscopic methods utilized in the structural studies of secondary metabolites from Rudbeckia species, including this compound and its derivatives lsu.eduuni-regensburg.de. However, specific CD spectral data (e.g., Cotton effects, wavelengths, and differential molar absorptivity values) for this compound were not explicitly provided in the search results.
Emerging Analytical and Spectroscopic Methodologies for Complex Natural Products
The analysis of complex natural product mixtures presents significant challenges due to the diversity and often low abundance of individual compounds nih.govjournalirjpac.com. Emerging analytical and spectroscopic methodologies are continuously being developed and refined to address these challenges, enabling more efficient and comprehensive structural characterization.
Advanced Vibrational Spectroscopy Techniques
Beyond traditional IR spectroscopy, advanced vibrational spectroscopy techniques such as Near-Infrared (NIR), Mid-Infrared (MIR), Attenuated Total Reflection (ATR), and Raman spectroscopy are increasingly applied in natural product analysis researchgate.netphotonics.commdpi.comresearchgate.netmdpi.com. These techniques offer advantages such as being non-destructive, requiring minimal or no sample preparation, and providing rapid analysis with the potential for simultaneous screening of multiple chemical and physical parameters photonics.comresearchgate.netmdpi.com. They generate unique spectral fingerprints that can be used for qualitative and quantitative analysis, including the identification of compounds and the discrimination of origin or species photonics.comresearchgate.net. The combination of vibrational spectroscopy with chemometric methods enhances spectral interpretation and the development of robust analytical models photonics.com. While these techniques are powerful for analyzing complex matrices and identifying bioactive compounds in various natural products like olive oils and medicinal plants photonics.commdpi.comresearchgate.netmdpi.com, specific applications detailing the use of these advanced vibrational methods for the structural elucidation of this compound were not found in the provided information.
Molecular and Cellular Biological Investigations
Biological Activity Profiles of Rudmollin
This compound, a sesquiterpene lactone found in plants of the Rudbeckia genus, has been the subject of investigations into its biological activities. These studies explore its potential effects at the molecular and cellular levels, both as an isolated compound and as a component within Rudbeckia extracts.
Antileukemic Activity in Preclinical Models
This compound has demonstrated antileukemic activity in preclinical models. It was initially isolated from a coneflower and has been noted for this property. acs.org Preclinical testing of antileukemic drugs often utilizes in vivo models, such as xenografts from primary childhood acute lymphoblastic leukemia (ALL) biopsies in immunodeficient mice, to evaluate drug efficacy and monitor disease progression. nih.gov These models aim to mimic the dissemination of leukemia throughout the body. nih.gov
Broad-Spectrum Bioactivity in Rudbeckia Extracts Containing this compound (Preclinical/In Vitro)
Extracts from Rudbeckia species, which contain bioactive compounds including sesquiterpene lactones like this compound, have been investigated for a range of biological activities in preclinical and in vitro settings. colab.wsx-mol.com Rudbeckia species are native to North America and have a history of traditional medicinal use for properties such as anti-inflammatory and antimicrobial effects, which have been supported by scientific studies. colab.wsx-mol.comresearchgate.net Investigations into the bioactive compounds in Rudbeckia species have revealed antioxidant, anti-tumor, immunomodulating, and antimycobacterial properties. colab.wsx-mol.comresearchgate.net
Rudbeckia extracts have shown antioxidant properties. colab.wswikidata.orgnih.gove-jkfn.orgresearchgate.netnih.govresearchgate.net Studies on the ethanol (B145695) extract of Rudbeckia laciniata var. hortensis, a species characterized by an abundance of chlorogenic acid, found significant radical scavenging activity. e-jkfn.org The IC50 value for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity was determined to be 0.21 mg/mL, while the IC50 value for 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging activity was 0.28 mg/mL. e-jkfn.org Another study on Rudbeckia triloba found that a hydroalcoholic macerate of petals exhibited significant phenolic and flavonoid contents and demonstrated antioxidant activity with a low EC50 value in the DPPH assay. researchgate.netnih.gov The hydroalcoholic macerate of Rudbeckia triloba petals had phenolic content of 130.29 ± 5.58 mg gallic acid equivalent/g and flavonoid content of 30.72 ± 1.35 mg quercetin (B1663063) equivalent/g. researchgate.netnih.gov Its EC50 value in the DPPH assay was 0.32% (v/v). researchgate.netnih.gov Rudbeckia hirta methanolic extract also demonstrated potent antioxidant properties through iron chelation and 15-LOX inhibition capacities. nih.govresearchgate.net The iron chelation capacity was similar to that of quercetin, with EC50 values of 0.42 ± 0.00 and 0.42 ± 0.01 mg/mL respectively. nih.gov
Here is a summary of antioxidant activity data from selected Rudbeckia extracts:
| Rudbeckia Species/Extract Type | Assay Method | Metric (IC50 or EC50) | Value | Unit | Citation |
| Rudbeckia laciniata var. hortensis Ethanol Extract | DPPH | IC50 | 0.21 | mg/mL | e-jkfn.org |
| Rudbeckia laciniata var. hortensis Ethanol Extract | ABTS | IC50 | 0.28 | mg/mL | e-jkfn.org |
| Rudbeckia triloba Hydroalcoholic Macerate (Petals) | DPPH | EC50 | 0.32 | % (v/v) | researchgate.netnih.gov |
| Rudbeckia hirta Methanolic Extract | Iron Chelation | EC50 | 0.42 ± 0.00 | mg/mL | nih.gov |
| Quercetin (Positive Control) | Iron Chelation | EC50 | 0.42 ± 0.01 | mg/mL | nih.gov |
Rudbeckia extracts have shown potential antitumor effects in in vitro and preclinical studies. colab.wsx-mol.comwikidata.orgnih.govresearchgate.net The methanolic extract obtained from the flowers of Rudbeckia hirta demonstrated inhibition of cell growth, particularly on the MCF-7 human breast cancer cell line. nih.govresearchgate.net The inhibition ratio was directly proportional to the concentration of the extract. nih.govresearchgate.net At concentrations of 10 μg/mL, 25 μg/mL, and 50 μg/mL, the extract showed inhibition percentages of 14.98 ± 1.00%, 32.71 ± 2.06%, and 47.17 ± 1.13%, respectively. nih.gov Sesquiterpene lactones, present in Rudbeckia extracts, are considered likely contributors to observed antitumor activity, potentially through mechanisms involving structural flexibility, lipophilicity, and alkylating capacity, which can alter the redox state and induce oxidative stress in cancer cells. nih.gov
Here is a summary of in vitro antitumor activity of Rudbeckia hirta methanolic extract on MCF-7 cells:
| Extract Concentration | Inhibition Percentage | Citation |
| 10 μg/mL | 14.98 ± 1.00% | nih.gov |
| 25 μg/mL | 32.71 ± 2.06% | nih.gov |
| 50 μg/mL | 47.17 ± 1.13% | nih.gov |
Rudbeckia species and their extracts have been investigated for immunomodulatory effects. colab.wsx-mol.comnih.govresearchgate.netresearchgate.net Polysaccharides contained in Rudbeckia hirta have shown immunomodulatory properties. researchgate.netresearchgate.net In vitro studies evaluating isolated compounds and extracts from Rudbeckia hirta flowers have assessed immunomodulatory activities, providing scientific evidence supporting traditional uses of the herb in inflammatory conditions. nih.govresearchgate.net
Studies have explored the antimycobacterial potential of Rudbeckia extracts. colab.wsx-mol.comresearchgate.net In a search for antimycobacterial compounds from higher plants, root extracts of Rudbeckia subtomentosa were chemically investigated for active constituents. researchgate.net This research aligns with the broader investigation into the diverse bioactivities of the Rudbeckia genus, which includes antimycobacterial properties. colab.wsx-mol.com
Proposed Molecular Mechanisms of Action
The molecular mechanisms by which this compound exerts its biological effects are an area of ongoing research. Studies aim to identify the specific molecules and pathways that this compound interacts with to induce observed cellular responses. kcl.ac.ukthieme-connect.degrantome.com
Investigation of Cellular Targets and Pathways
Identifying the specific cellular targets and affected pathways is crucial for understanding this compound's mechanism of action. While comprehensive data on this compound's direct cellular targets is still being elucidated, research on similar natural products and the biological activities observed for this compound-containing extracts suggest potential areas of interaction. rsc.org Extracts from Rudbeckia hirta, which contain sesquiterpene lactones like this compound, have shown various biological activities, including inhibition of cell growth and enzyme activity, implying interactions with cellular components and pathways regulating these processes. researchgate.netmdpi.comresearchgate.net
Enzyme Interactions and Modulation
Enzyme modulation is a key mechanism by which many natural products exert their biological effects. Studies on Rudbeckia hirta extracts containing this compound have indicated the inhibition of enzymes such as 15-lipoxygenase (15-LOX). mdpi.com Another pseudoguaianolide (B12085752) isolated from Rudbeckia hirta flowers, rudbeckolide, has demonstrated strong inhibitory activity against 5-lipoxygenase (5-LOX). researchgate.net While direct evidence for this compound's specific enzyme interactions requires further investigation, the presence of similar structural motifs in related compounds that modulate enzyme activity suggests this as a potential area for this compound as well.
Signaling Pathway Perturbations at the Cellular Level
Signaling pathways are critical for regulating diverse cellular processes, including growth, differentiation, and survival. longdom.orgnih.govcreative-diagnostics.comcreative-diagnostics.comnih.gov Perturbations in these pathways can lead to altered cellular phenotypes. longdom.orgnih.govfrontiersin.orgnih.gov While specific details on how this compound perturbs signaling pathways are limited in the provided search results, the observed effects on cell growth and viability in cancer cell lines (discussed below) strongly suggest interactions with pathways that govern cell cycle progression, proliferation, or apoptosis. researchgate.netmdpi.com Many anticancer agents function by modulating key signaling cascades like MAPK, PI3K/Akt, or STAT pathways, which are often dysregulated in cancer. creative-diagnostics.comcreative-diagnostics.comconquest.health Further research is needed to pinpoint the exact signaling pathways affected by this compound.
Cellular Responses and Phenotypes Induced by this compound
Studies have investigated the effects of this compound and this compound-containing extracts on cellular behavior, particularly in the context of cancer.
Cellular Growth Inhibition Studies
Cellular growth inhibition is a primary indicator of potential anticancer activity. Extracts from Rudbeckia hirta flowers have demonstrated the capacity to inhibit the growth of certain cell lines. researchgate.netmdpi.com These studies provide preliminary evidence for the cytostatic or cytotoxic potential of compounds present in these extracts, including this compound. researchgate.netmdpi.com
In Vitro Efficacy in Cancer Cell Lines
The efficacy of a compound in inhibiting the growth or survival of cancer cells in a laboratory setting (in vitro) is a critical step in drug discovery. Extracts from Rudbeckia hirta have shown inhibition of cell growth, notably on the MCF-7 breast cancer cell line. mdpi.com This suggests that this compound, as a component of these extracts, may contribute to this observed anticancer effect. researchgate.netmdpi.com While the search results indicate that this compound exhibits antileukemic activity acs.org, detailed data tables specifically presenting this compound's IC50 values across a panel of cancer cell lines were not prominently featured in the provided snippets. However, the reported antileukemic activity and the observed growth inhibition by this compound-containing extracts in cancer cell lines like MCF-7 underscore its potential in cancer research. acs.orgmdpi.com
Here is an example of how data on in vitro efficacy might be presented, based on the type of data discussed (inhibition of cell growth in cancer cell lines), although specific numerical data for this compound across multiple lines was not extracted:
| Cancer Cell Line | Effect of this compound-containing Extract | Reference |
| MCF-7 | Inhibition of cell growth | mdpi.com |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthetically Modified Rudmollin Analogues
Synthetic efforts have been directed towards accessing the complex perhydroazulene core of this compound and its analogues. acs.org Various synthetic strategies, including intramolecular diyl trapping reactions and photocycloadditions, have been explored to construct the this compound framework. sbwave.comucsb.edupublish.csiro.auresearchgate.net The total synthesis of (±)-rudmollin has been reported, providing a route to access the compound and potentially its non-naturally occurring analogues. publish.csiro.auresearchgate.netchem960.com Research on the synthesis of analogues is part of broader studies aimed at developing new compounds with potentially improved biological activities. grantome.com The ability to synthesize analogues allows for systematic structural modifications to probe the relationship between structure and activity.
Elucidation of Structure-Activity Relationships for Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to determine the chemical groups responsible for a molecule's biological effect and to modify its potency or effect by altering its structure. gardp.orgwikipedia.org While specific detailed SAR data for this compound itself is not extensively detailed in the provided search results, the principle of SAR is widely applied to sesquiterpene lactones. Studies on other sesquiterpene lactones suggest that the α-methylene-γ-butyrolactone group, a common feature in many bioactive sesquiterpene lactones including this compound, plays a crucial role in their activity, often acting as an alkylating agent for nucleophilic substrates. mdpi.com Understanding which structural features of this compound are essential for its reported antileukemic activity would involve synthesizing and testing analogues with modifications to different parts of the molecule, such as the lactone ring, hydroxyl groups, or the pseudoguaianolide (B12085752) core. wikipedia.org Computational methods are increasingly used in SAR studies to identify potential active ingredients and predict biological activity based on molecular structure. collaborativedrug.comnih.gov
Design and Synthesis of Advanced this compound Derivatives for Targeted Research
The design and synthesis of advanced this compound derivatives are driven by the desire to enhance specific biological activities, improve pharmacokinetic properties, or reduce potential toxicity. ijmrhs.comnih.gov This process often involves incorporating new functional groups or modifying existing ones on the this compound scaffold based on insights gained from SAR studies. wikipedia.org Synthetic methodologies, such as photocycloadditions and other complex organic reactions, are employed to create these modified structures. acs.orgpublish.csiro.auresearchgate.netmdpi.com The goal is to develop compounds with targeted research applications, potentially leading to more effective agents for specific diseases. ijrpr.comtjnpr.org For instance, if a particular functional group is identified as crucial for antileukemic activity through SAR, synthetic efforts would focus on creating derivatives that optimize the presentation or reactivity of that group. wikipedia.org This iterative process of design, synthesis, and biological evaluation is central to discovering new therapeutic leads from natural product scaffolds like this compound.
Theoretical and Computational Chemistry Studies
Mechanistic Investigations of Rudmollin Synthesis Pathways
Computational studies have been instrumental in elucidating the detailed mechanisms of reactions employed in the synthesis of this compound. These investigations often involve calculating the energy profiles of proposed reaction pathways, identifying transition states, and characterizing reactive intermediates.
Computational Analysis of Photochemical Cycloadditions
Photochemical cycloadditions, such as the arene-olefin meta-photocycloaddition, have been key steps in the total synthesis of this compound. acs.orgpublish.csiro.auresearchgate.net Computational analysis, often utilizing Density Functional Theory (DFT) calculations, helps to understand the regioselectivity and stereoselectivity observed in these reactions. stanford.edu These studies can correlate experimental outcomes with data derived from computational models, providing a general mechanistic understanding. stanford.edu The meta photocycloaddition, for instance, is understood to occur at the singlet excited state. publish.csiro.au Computational studies have identified common intermediates in different photocycloaddition pathways, often corresponding to conical intersections between electronic states. publish.csiro.au
Theoretical Studies of Diradical Intermediates
Many photochemical reactions, including some potentially involved in this compound synthesis or related transformations, proceed through diradical intermediates. ucsb.edunih.govnih.govrsc.org Theoretical studies, often employing computational methods, are crucial for understanding the nature and reactivity of these transient species, as they are typically difficult to isolate experimentally. ucsb.edu Diradicals can have different electronic states, and theoretical calculations help in constructing state correlation diagrams to understand the reaction pathways and quantum yields under various conditions. nih.gov The study of trimethylenemethane (TMM) diradicals, for example, has been relevant in exploring routes towards this compound. ucsb.eduresearchgate.netuni-regensburg.descispace.com
Quantum Chemical Calculations in this compound Research
Quantum chemical calculations, such as DFT, are fundamental tools in theoretical chemistry for studying the electronic structure, properties, and reactivity of molecules. researchgate.netmdpi.comnih.govrsc.org In this compound research, DFT calculations have been used in conjunction with experimental work to investigate reaction mechanisms and the origin of stereoselectivity in synthetic routes. researchgate.net These calculations can provide insights into the stability of intermediates, activation barriers, and the energy profile of reactions. mdpi.com
Molecular Modeling and Dynamics Simulations Related to Biological Interactions
Molecular modeling and dynamics simulations are employed to study the interactions of molecules, including natural products like this compound, with biological targets such as proteins. paris-saclay.frnih.govresearchgate.netrsc.orgnih.govmdpi.combiorxiv.orgnih.gov While specific studies on this compound's biological interactions using these methods were not extensively detailed in the search results, the general application of these techniques is highly relevant. Molecular dynamics simulations can provide insights into the conformational flexibility of proteins and ligands, the dynamics of binding events, and the stability of protein-ligand complexes. researchgate.netnih.gov They can help identify key residues involved in binding and estimate binding free energies. researchgate.netnih.gov Molecular modeling, including docking methods, explores the potential binding poses of a ligand within a protein's active site. mdpi.com
In Silico Approaches to Photochemistry and Reactivity
"In silico" approaches refer to computational simulations performed on a computer. In the context of photochemistry and reactivity, in silico methods are used to model and understand how molecules behave when exposed to light. researchgate.netin-silico-photochem.comcosmosproject.co.ukin-silico-photochem.com This involves simulating the dynamics of photoexcited molecules, studying nonadiabatic effects where the coupling between electronic and nuclear motion is significant, and exploring reaction pathways from excited states. in-silico-photochem.com These computational techniques are essential for gaining a deeper understanding of photochemical transformations and predicting the reactivity of molecules under irradiation.
Future Directions and Research Perspectives
Advancements in Synthetic Accessibility and Efficiency
The total synthesis of Rudmollin has been achieved through various strategies, including approaches utilizing arene-olefin cycloaddition reactions to construct its characteristic seven-membered ring system. nih.govacs.orgresearchgate.netjohnwoodgroup.comstanford.edu While successful syntheses exist, advancements in synthetic accessibility and efficiency remain crucial for broader research and potential development. Future efforts in this area could focus on developing more convergent and stereoselective routes, reducing the number of steps, and utilizing more readily available or sustainable starting materials. Photochemical transformations, which can rapidly generate molecular complexity from simpler precursors, represent a powerful tool that could be further explored for efficient access to the this compound scaffold or its analogs. nih.govacs.orgresearchgate.netresearchgate.net The development of innovative synthetic strategies that bypass traditional limitations and allow for precise and efficient assembly of complex ring systems, such as the cyclobutane (B1203170) moieties sometimes found in related natural products, could offer valuable insights for this compound synthesis. researchgate.net
Deeper Elucidation of Biological Pathways and Molecular Mechanisms
Although this compound has shown antileukemic activity, a deeper understanding of the specific biological pathways and molecular mechanisms through which it exerts its effects is essential. acs.orgresearchgate.netgrantome.com Future research should aim to identify the precise protein targets or cellular processes that this compound interacts with. This could involve a combination of experimental techniques, such as pull-down assays, reporter gene assays, and high-throughput screening, alongside computational modeling to predict binding sites and interactions. Understanding how this compound modulates signaling cascades, induces cell death, or affects other cellular functions at a molecular level will be critical for assessing its therapeutic potential and designing more potent or selective analogs. Research into biological pathways often involves analyzing large datasets from genomics, proteomics, and metabolomics, and integrating these data to build comprehensive models of biological systems. plos.orgnih.govresearchgate.net Techniques like differential expression analysis for pathways can help identify important regulatory patterns related to a compound's activity. nih.gov
Exploration of Biosynthetic Pathways of this compound
Investigating the biosynthetic pathways by which organisms naturally produce this compound could offer alternative or complementary avenues for its production and lead to the discovery of novel enzymes or genetic elements. Understanding the sequence of enzymatic reactions involved in the conversion of primary metabolites into this compound could enable the development of biocatalytic or semi-synthetic approaches. Future research in this area could involve genetic studies of the producing organisms, isolation and characterization of the relevant enzymes, and metabolic engineering to enhance this compound production or generate novel derivatives.
Development of High-Throughput Analytical Methodologies for this compound and Related Compounds
The advancement of high-throughput analytical methodologies is crucial for accelerating research on this compound, particularly for screening libraries of synthetic analogs or natural product extracts. umich.edunih.govresearchgate.netnih.gov Future directions include the development of faster, more sensitive, and more specific analytical techniques for the detection, quantification, and characterization of this compound and its metabolites or related compounds in complex matrices. This could involve advancements in hyphenated techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) or gas chromatography-mass spectrometry (GC-MS), potentially coupled with miniaturization and automation to increase sample throughput. umich.eduresearchgate.netnih.govhh-ra.org The integration of high-resolution mass spectrometry could enable comprehensive target and non-target analysis. hh-ra.org
Computational Chemistry in Guiding Experimental Design and Discovery
Computational chemistry plays an increasingly vital role in modern chemical and biological research and holds significant promise for guiding future studies on this compound. ru.nllu.seopenaccessjournals.comwikipedia.orghelsinki.fi Future directions involve utilizing computational methods, such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and in silico prediction of ADME properties, to inform experimental design and accelerate the discovery of new this compound analogs with improved properties. wikipedia.org Computational approaches can assist in understanding the conformational landscape of this compound, predicting its binding affinity to potential targets, and evaluating the feasibility and efficiency of proposed synthetic routes. arxiv.org Generative models and machine learning algorithms trained on existing data could potentially be used to design novel this compound-like structures with desired characteristics. arxiv.org
Q & A
Basic Research Questions
Q. How should researchers design experiments for the synthesis of Rudmollin?
- Methodology : Begin with a detailed protocol outlining stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, pressure, catalysts). Use IUPAC nomenclature for precise compound identification. Purification methods (e.g., column chromatography, recrystallization) must be validated with purity assessments via HPLC (>95% purity threshold). Document deviations and optimize parameters iteratively .
- Characterization : Include spectroscopic data (¹H/¹³C NMR, FT-IR, UV-Vis) and mass spectrometry (MS) for structural confirmation. For crystalline forms, employ X-ray diffraction (XRD) .
Q. What are the standard methods for characterizing this compound’s physicochemical properties?
- Key Techniques :
- Solubility : Measure in aqueous and organic solvents using gravimetric or spectrophotometric methods.
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure.
- Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition profiles .
Q. How can researchers conduct initial biological activity screening for this compound?
- In Vitro Assays :
- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based models relevant to the hypothesized mechanism (e.g., enzyme inhibition).
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Validate assays with Z-factor scores >0.5 to ensure robustness .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacological data for this compound?
- Analytical Framework :
Statistical Validation : Apply non-parametric tests (e.g., Mann-Whitney U) if data normality assumptions fail. Use effect size metrics (e.g., Cohen’s d) to quantify discrepancies.
Contextual Factors : Compare experimental conditions (e.g., cell line variability, serum concentration in media).
Replication : Repeat studies in independent labs with blinded protocols to eliminate bias .
Q. What strategies are effective for comparative efficacy studies between this compound and structural analogs?
- SAR Analysis :
- Molecular Modifications : Systematically alter functional groups (e.g., hydroxyl, methyl) and measure changes in IC₅₀ values.
- Computational Modeling : Perform molecular docking or MD simulations to predict binding affinities and rationalize empirical results .
Q. How can mechanistic studies elucidate this compound’s mode of action?
- Multi-Modal Approaches :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Transcriptomics : Profile gene expression changes via RNA-seq in treated vs. untreated cells.
- Pathway Analysis : Integrate data with tools like STRING or KEGG to map affected biological networks .
Q. What methodologies resolve inconsistencies in this compound synthesis yields?
- Troubleshooting Protocol :
- Variable Screening : Apply factorial design (e.g., 2^k experiments) to isolate critical factors (e.g., catalyst purity, solvent polarity).
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and optimize reaction timelines .
Q. How to integrate multi-omics data for a comprehensive understanding of this compound’s effects?
- Data Integration Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
